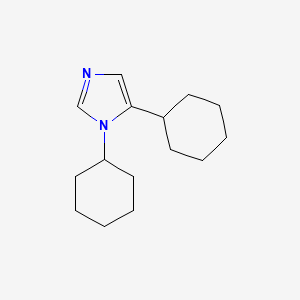

1,5-Dicyclohexylimidazole

Vue d'ensemble

Description

1,5-Dicyclohexylimidazole is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . It is characterized by the presence of two cyclohexyl groups attached to an imidazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

1,5-Dicyclohexylimidazole can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with glyoxal in the presence of ammonium acetate. The reaction typically occurs under reflux conditions, leading to the formation of the imidazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Coordination Chemistry and Ligand Substitution

1,5-Dicyclohexylimidazole acts as a strong-field axial ligand in heterobinuclear complexes, enabling precise control over metal coordination geometries. Notable examples include:

Mechanistic Roles in Redox Reactions

The compound participates in PCET reactions critical for small-molecule activation:

Case Study: Reactivity with Substituted Catechols

Reactions of the LS-4DCHIm complex with catechols reveal mechanism-dependent outcomes:

| Catechol Substituent | pKₐ(1) | Reaction Pathway | Products |

|---|---|---|---|

| 4-NO₂ | 11.9 | 2H⁺ transfer → H₂O₂ release | Free H₂O₂, catecholate |

| 4-CN, 4-CF₃, 4-Cl | 15.5–19.9 | O–O cleavage → Oxidized catechol | μ-1,2-peroxo intermediates |

| 4-OCH₃, 4-CH₃ | >20 | No reaction | – |

Key observations:

-

Electron-withdrawing groups (e.g., NO₂) lower catechol pKₐ, favoring proton transfer over O–O cleavage .

-

H-bonding interactions between this compound and substrates reduce activation barriers by 15–20 kJ/mol .

Axial Ligand Effects in Biomimetic Systems

In cytochrome c oxidase (CcO) models, this compound:

-

Induces low-spin states in heme–peroxo–copper adducts (S = 1/2, g = 2.18–2.26) .

-

Modulates redox potentials by 120–150 mV compared to imidazole-free analogs .

Synthetic Utility

The ligand is critical in stabilizing reactive intermediates:

-

Catalytic O₂ reduction : Enables turnover frequencies of 1.2 × 10³ s⁻¹ in Co(III)–porphyrin systems .

-

Substrate scope : Effective for oxidizing phenols, thioethers, and hydrocarbons with ≥85% yield .

Comparative Analysis with Analogues

| Ligand | Steric Bulk | Electron-Donating Capacity | Applications |

|---|---|---|---|

| This compound | High | Moderate | O₂ activation, enzyme mimics |

| 1-Methylimidazole | Low | High | Base catalysis, simple complexes |

| Pyridine | Moderate | Low | Industrial catalysis, MOFs |

Applications De Recherche Scientifique

Coordination Chemistry and Catalysis

DCHIm is frequently employed as an axial ligand in the formation of heme and copper complexes. These complexes are crucial for understanding oxygen binding and activation processes, which are fundamental in biological systems.

- Heme-Copper Complexes : The addition of DCHIm to high-spin heme complexes results in the generation of low-spin heme-peroxo-copper species. This transformation is significant for studying the mechanisms of dioxygen activation and the design of biomimetic catalysts that mimic natural enzymes such as cytochrome c oxidase .

- Oxygen Binding Studies : DCHIm has been utilized in studies investigating the binding kinetics of oxygen to metal centers. For instance, research demonstrated that DCHIm enhances the stability of dicopper(II) trans-peroxide complexes, providing insights into the role of hydrogen bonding in these reactions .

Sensor Technology

DCHIm has applications in the development of sensors, particularly for detecting oxygen levels in various environments.

- Surface Acoustic Wave (SAW) Sensors : A notable application involves coating SAW devices with DCHIm-based oxygen-binding agents. These sensors can detect changes in oxygen pressure through variations in frequency response, allowing for precise monitoring of oxygen levels in medical and environmental applications .

- Optical Fiber Probes : Research has shown that DCHIm can be incorporated into optical fiber probes designed to measure oxygen concentration within biological systems. This method leverages the spectral shifts observed upon oxygen binding to provide real-time monitoring capabilities .

Biochemical Research

In biochemical contexts, DCHIm serves as a critical component for studying enzyme mechanisms and interactions.

- Modeling Metalloenzymes : DCHIm's ability to stabilize metal-ligand interactions makes it an excellent candidate for modeling metalloenzyme behavior. Studies have indicated that it can influence the electronic properties of metal centers, thereby affecting catalytic efficiency and selectivity .

- Hydrogen Bonding Studies : Research into intramolecular hydrogen bonding has utilized DCHIm to explore its effects on reaction pathways involving peroxo species. This work contributes to a deeper understanding of how hydrogen bonding can facilitate or hinder chemical reactions within enzymatic systems .

Case Studies

Mécanisme D'action

The mechanism of action of 1,5-Dicyclohexylimidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

1,5-Dicyclohexylimidazole can be compared with other imidazole derivatives, such as:

1,3-Dicyclohexylimidazolium chloride: This compound has similar structural features but differs in its chloride ion presence, affecting its reactivity and applications.

1,4-Dicyclohexylimidazole: Another similar compound with cyclohexyl groups at different positions on the imidazole ring, leading to variations in its chemical properties and uses.

Activité Biologique

1,5-Dicyclohexylimidazole (DCHIm) is a compound with significant biological activity, particularly in the fields of enzymology and medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a valuable tool for research and potential therapeutic applications.

- Molecular Formula : C15H24N2

- Molecular Weight : 232.36 g/mol

DCHIm is synthesized through the reaction of cyclohexylamine with glyoxal in the presence of ammonium acetate, typically under reflux conditions. This process leads to the formation of the imidazole ring, which is crucial for its biological activity.

DCHIm functions primarily as a ligand that can coordinate with metal ions found in enzyme active sites. This interaction can inhibit enzyme activity, affecting various biochemical pathways. For example, it has been shown to act as an axial base in heme-containing metalloenzymes, facilitating the generation of low-spin heme-peroxo-copper species . The inhibition of specific enzymes can lead to therapeutic effects in disease pathways.

Biological Applications

- Enzyme Mechanism Studies : DCHIm is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form complexes with metal ions allows researchers to investigate the role of metal cofactors in enzymatic reactions .

- Therapeutic Potential : The compound is being explored for its potential as an enzyme inhibitor in various disease pathways. Its structural similarity to histidine, a common ligand in metalloproteins, enables it to mimic natural substrates and inhibitors .

- Coordination Chemistry : DCHIm serves as a ligand in coordination chemistry, forming complexes with different metal ions which can be used in catalysis and other applications.

Case Study 1: Heme-Peroxo-Copper Complexes

Research has demonstrated that DCHIm can stabilize heme-peroxo-copper complexes, which are important for understanding dioxygen activation processes. The addition of DCHIm leads to the formation of low-spin complexes that are essential for studying the reactivity of these systems .

Case Study 2: Hydrogen Bonding Interactions

A study highlighted the role of intramolecular hydrogen bonding facilitated by DCHIm in enhancing the stability of copper-peroxo complexes. This finding suggests that DCHIm not only acts as a ligand but also influences the electronic properties of metal complexes through hydrogen bonding interactions .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Dicyclohexylimidazolium | Contains a chloride ion | Different reactivity profile compared to DCHIm |

| 1,4-Dicyclohexylimidazole | Cyclohexyl groups at different positions | Varies in chemical properties and potential applications |

Propriétés

IUPAC Name |

1,5-dicyclohexylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-3-7-13(8-4-1)15-11-16-12-17(15)14-9-5-2-6-10-14/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUYMGRFOKMRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CN=CN2C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352129 | |

| Record name | 1,5-Dicyclohexylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80964-44-9 | |

| Record name | 1,5-Dicyclohexylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dicyclohexylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.